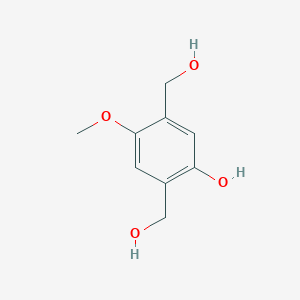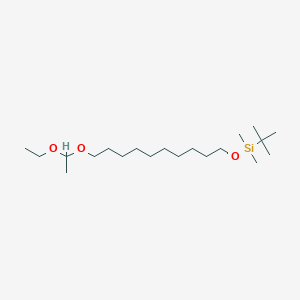
2,2,3,3,16-Pentamethyl-4,15,17-trioxa-3-silanonadecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,3,3,16-Pentamethyl-4,15,17-trioxa-3-silanonadecane is a chemical compound known for its unique structure and properties It is characterized by the presence of multiple methyl groups and a silicon atom integrated into its molecular framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,16-Pentamethyl-4,15,17-trioxa-3-silanonadecane typically involves the use of organosilicon chemistry. One common method includes the hydrosilylation of alkenes with silanes in the presence of a catalyst. The reaction conditions often require a platinum-based catalyst and are conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2,2,3,3,16-Pentamethyl-4,15,17-trioxa-3-silanonadecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it into simpler silanes.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives, depending on the specific reagents and conditions used.
科学研究应用
2,2,3,3,16-Pentamethyl-4,15,17-trioxa-3-silanonadecane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique structural properties.
Industry: It is utilized in the production of advanced materials, including coatings and adhesives, due to its stability and reactivity.
作用机制
The mechanism by which 2,2,3,3,16-Pentamethyl-4,15,17-trioxa-3-silanonadecane exerts its effects involves interactions with various molecular targets. The silicon atom in its structure can form strong bonds with oxygen and carbon, facilitating the formation of stable complexes. These interactions can influence the compound’s reactivity and its ability to participate in various chemical processes.
相似化合物的比较
Similar Compounds
- 2,2-Dimethyl-3-(3,7,12,16,20-pentamethyl-3,7,11,15,19-henicosapentaen-1-yl)oxirane
- 4,4,8,10,14-Pentamethyl-17-(4,5,6-trihydroxy-6-methylheptan-2-yl)-2,5,6,7,9,15-hexahydro-1H-cyclopenta[a]phenanthrene-3,16-dione
Uniqueness
2,2,3,3,16-Pentamethyl-4,15,17-trioxa-3-silanonadecane stands out due to its unique combination of methyl groups and a silicon atom, which imparts distinct chemical properties. Its ability to undergo a variety of reactions and form stable complexes makes it a valuable compound in both research and industrial applications.
属性
CAS 编号 |
90934-05-7 |
|---|---|
分子式 |
C20H44O3Si |
分子量 |
360.6 g/mol |
IUPAC 名称 |
tert-butyl-[10-(1-ethoxyethoxy)decoxy]-dimethylsilane |
InChI |
InChI=1S/C20H44O3Si/c1-8-21-19(2)22-17-15-13-11-9-10-12-14-16-18-23-24(6,7)20(3,4)5/h19H,8-18H2,1-7H3 |
InChI 键 |
LPEMABONSOSYTH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(C)OCCCCCCCCCCO[Si](C)(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2,4-Dichlorophenyl)methoxy]acetic acid](/img/structure/B14351108.png)


![4-{2-[(Trimethylsilyl)oxy]ethyl}azetidin-2-one](/img/structure/B14351131.png)
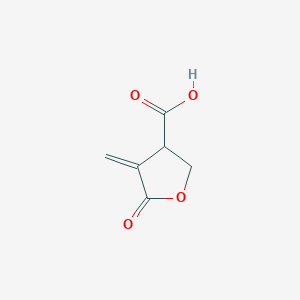
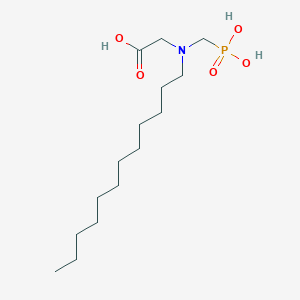
![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351144.png)
![[1-Methyl-3-(propan-2-yl)cyclopentyl]methanol](/img/structure/B14351148.png)
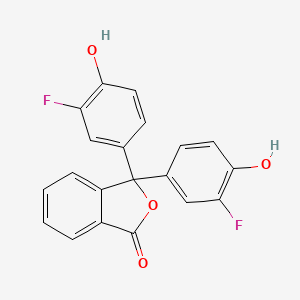

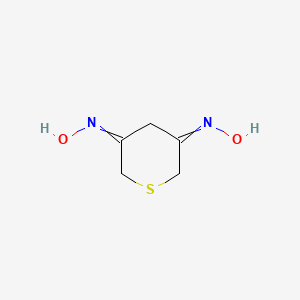
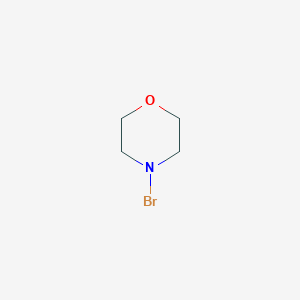
![2,7-Dimethoxybicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14351187.png)
